Humulene

Catalog No.
S597580
CAS No.
6753-98-6
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Humulene

CAS Number

6753-98-6

Product Name

Humulene

IUPAC Name

(1E,8E)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6-7,10-11H,5,8-9,12H2,1-4H3/b11-6?,13-7+,14-10+

InChI Key

FAMPSKZZVDUYOS-YRWGZVKJSA-N

SMILES

CC1=CCC(C=CCC(=CCC1)C)(C)C

Synonyms

alpha-caryophyllene, alpha-humulene, humulene

Canonical SMILES

CC1=CCC(C=CCC(=CCC1)C)(C)C

Isomeric SMILES

C/C/1=C\CC(C=CC/C(=C/CC1)/C)(C)C

Anti-inflammatory properties:

Humulene exhibits significant anti-inflammatory properties. Studies have shown its effectiveness in reducing inflammation in various models, including:

  • Airway inflammation: Research suggests that alpha-humulene, a specific isomer of humulene, effectively reduces inflammatory markers and airway hyperresponsiveness in animal models of asthma
  • Gastric mucosal injury: Studies indicate that alpha-humulene protects the gastric mucosa from damage induced by hydrochloric acid and ethanol, potentially offering benefits for conditions like gastritis
  • Pterygium: A preliminary study suggests that alpha-humulene might inhibit the growth and proliferation of pterygium fibroblasts, potentially offering a therapeutic approach for this eye condition

These findings warrant further investigation into the mechanisms of humulene's anti-inflammatory action and its potential therapeutic applications in various inflammatory conditions.

Antibacterial properties:

Several studies have shown that humulene possesses antibacterial properties, particularly against the bacterium Staphylococcus aureus. This bacterium is a common cause of various infections, and humulene's ability to combat it highlights its potential as a natural antibacterial agent .

Other potential applications:

Emerging research suggests that humulene might have additional properties with potential health benefits, including:

  • Anticancer effects: Some studies indicate that humulene might possess anti-cancer properties, but further research is needed to understand the mechanisms and potential therapeutic implications
  • Appetite suppression: Preliminary research suggests that humulene might suppress appetite, but more investigation is needed to confirm this effect and understand its underlying mechanisms.

Humulene, also known as α-humulene or α-caryophyllene, is a naturally occurring monocyclic sesquiterpene with the molecular formula C15H24C_{15}H_{24}. It is characterized by an 11-membered ring structure formed from three isoprene units, featuring three nonconjugated carbon-carbon double bonds. Humulene was first isolated from the essential oils of Humulus lupulus (hops), which is where it derives its name. This compound plays a significant role in the aroma of beer, contributing to the "hoppy" scent that is highly valued in brewing. The concentration of humulene can vary among different hop varieties, with noble hops typically containing higher levels than bitter varieties .

, particularly cyclization and bromination. For instance, when reacted with hypobromous acid, humulene can yield both monocyclic and tricyclic products through cyclization processes. These reactions are notable for their stereospecificity, resulting in specific conformations of the products formed . Additionally, humulene can undergo photooxidation when exposed to ozone in sunlight, leading to the formation of oxygenated products .

Humulene exhibits a range of biological activities that make it a compound of interest in pharmacological research. It has demonstrated anti-inflammatory and anticancer properties. Studies have shown that humulene can induce apoptosis in various cancer cell lines, including hepatocellular carcinoma and breast adenocarcinoma cells, with reported IC50 values indicating potent cytotoxic effects . Furthermore, humulene has been observed to possess antibacterial properties against several strains of bacteria, including Staphylococcus aureus and Enterococcus faecalis, suggesting potential applications in antimicrobial formulations .

The synthesis of humulene can be achieved through several methods:

  • Biosynthesis: Naturally produced from farnesyl diphosphate via enzymatic reactions catalyzed by α-humulene synthase.
  • Laboratory Synthesis:
    • Corey Synthesis: Involves preparing allylic stannane from farnesol.
    • McMurry Synthesis: Utilizes titanium-catalyzed carbonyl coupling reactions.
    • Takahashi Synthesis: Employs intramolecular alkylation of an allyl halide.
    • Suginome Synthesis: Involves using a geranyl fragment.
    • De Groot Synthesis: Synthesizes humulene from crude distillates of eucalyptus oil .

These methods highlight the versatility in synthesizing this compound for various applications.

Humulene finds applications across multiple fields:

  • Food and Beverage Industry: Primarily used for its flavoring properties in beers and other beverages due to its aromatic qualities.
  • Pharmaceuticals: Explored for its anti-inflammatory and anticancer properties, making it a candidate for drug development.
  • Cosmetics and Personal Care Products: Utilized for its fragrance and potential therapeutic effects .

Research on the interactions of humulene with biological systems has revealed significant insights into its effects on cellular mechanisms. For example, studies have indicated that humulene can modulate oxidative stress levels within cells, leading to enhanced cytotoxicity against cancer cells . Additionally, its antibacterial activity suggests that it may interfere with bacterial cell wall integrity or membrane structure, further highlighting its potential as an antimicrobial agent .

Humulene shares structural similarities with several other sesquiterpenes. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
β-CaryophylleneMonocyclic sesquiterpeneKnown for anti-inflammatory effects; often found alongside humulene in plants.
Germacrene DMonocyclic sesquiterpeneExhibits insecticidal properties; structurally similar but differs in double bond placement.
FarnesolLinear terpenoidPrecursor to many terpenes including humulene; used in fragrances and cosmetics.
BisabololMonocyclic sesquiterpeneKnown for its soothing properties; often used in skin care products.

Humulene's uniqueness lies not only in its specific structure but also in its distinct biological activities and applications compared to these similar compounds .

Humulene, also known as alpha-humulene or alpha-caryophyllene, is a naturally occurring monocyclic sesquiterpene with the molecular formula C₁₅H₂₄ [2]. This compound contains an 11-membered ring with three non-conjugated carbon-carbon double bonds, two of which are triply substituted and one doubly substituted [2]. The chemical structure of humulene contributes to its distinctive aromatic properties that are found across numerous plant species within the angiosperm classification [4] [7].

The distribution of humulene across angiosperms is remarkably diverse, with the compound being identified in multiple plant families including Cannabaceae, Lamiaceae, Zingiberaceae, Lauraceae, and several others [2] [7] [21]. Research has demonstrated that humulene is often found alongside its isomer beta-caryophyllene, with the two compounds frequently occurring as a natural mixture in aromatic plants [2]. This widespread distribution suggests evolutionary conservation of the biosynthetic pathways responsible for humulene production across diverse plant lineages [13] [19].

Humulus lupulus (Hops) as Primary Source

Humulus lupulus, commonly known as hops, represents the primary and most historically significant source of humulene [2] [6]. The compound derives its name from this plant, having first been isolated from the essential oils of the flowering cone of Humulus lupulus [2] [6]. As a member of the Cannabaceae family, Humulus lupulus is a perennial, herbaceous climbing plant that has been extensively cultivated for the brewing industry due to the preservative and flavoring properties of its female cone-shaped flowers [6].

The concentration of humulene in Humulus lupulus can reach up to 40% of the essential oil content, though this varies considerably among different cultivars [2] [7]. Noble hop varieties have been found to contain higher levels of humulene compared to other bitter hop varieties [2]. The significance of humulene in brewing extends beyond its presence in the raw plant material, as multiple epoxides of humulene are produced during the brewing process [2]. Scientific studies involving gas chromatography–mass spectrometry analysis and trained sensory panels have established that the hydrolysis products of humulene epoxide II specifically produce the characteristic "hoppy" aroma in beer [2] [7].

Secondary Plant Sources: Salvia officinalis, Zingiberaceae, and Cannabaceae

While Humulus lupulus represents the primary source of humulene, several other plant species contain significant quantities of this compound, contributing to their distinctive aromatic profiles and potential applications [4] [7] [13].

Salvia officinalis (common sage), a member of the Lamiaceae family, contains notable concentrations of humulene in its essential oil [12] [20]. Chemical analysis of Salvia officinalis essential oil from Bulgaria has revealed that humulene constitutes approximately 6.11% of the total essential oil composition [20]. This significant presence contributes to the characteristic aroma of sage and its historical use in culinary and traditional medicinal applications [12] [20]. Research has also demonstrated that the sesquiterpene fraction of Salvia officinalis, which includes humulene, exhibits various biological activities [12].

The Zingiberaceae family (ginger family) represents another important source of humulene [2] [16]. Zingiber zerumbet (shampoo ginger) is particularly notable, with research identifying several humulene derivatives in its rhizomes [16]. The enzyme ZSS1 from Zingiber zerumbet has been characterized as an alpha-humulene synthase that produces predominantly humulene (95%) with beta-caryophyllene as a minor product (5%) [15]. Additionally, bioactive humulene derivatives isolated from Zingiber zerumbet, including 5-hydroxyzerumbone and zerumboneoxide, have been the subject of scientific investigation [16].

Within the Cannabaceae family, beyond Humulus lupulus, Cannabis sativa also contains significant amounts of humulene [7] [21]. As one of the eight primary terpene compounds in cannabis, humulene contributes to the distinctive aroma of various cannabis strains [21]. The concentration varies considerably across different cultivars, and humulene is often found in strains with high concentrations of beta-caryophyllene [21]. The presence of humulene in both Humulus lupulus and Cannabis sativa reflects their taxonomic relationship within the Cannabaceae family [7] [21].

Table 1: Phytochemical Distribution of Humulene in Selected Angiosperms

FamilyGenus/SpeciesHumulene ContentNotes
CannabaceaeHumulus lupulus (Hops)Up to 40% of essential oilPrimary source, gives name to the compound
CannabaceaeCannabis sativaVaries by strainCommon terpene in cannabis resin
LamiaceaeSalvia officinalis (Common sage)6.11% of essential oilImportant culinary and medicinal herb
ZingiberaceaeZingiber zerumbet (Shampoo ginger)High (enzyme produces 95% α-humulene)Contains humulene derivatives with bioactive properties
LauraceaeLindera aggregata (Japanese spicebush)Significant componentTraditional medicinal plant
LauraceaeLitsea mushaensis10% of leaf oilChinese laurel tree
LamiaceaeMentha spicataUp to 29.9% of essential oilMint species
BoraginaceaeCordia verbenacea4% of leaf extractCoastal tropical South American bush

Enzymatic Biosynthesis from Farnesyl Diphosphate

The biosynthesis of humulene represents a fascinating example of enzymatic catalysis in plant secondary metabolism, involving specialized terpene synthases that convert the universal precursor farnesyl diphosphate into the distinctive 11-membered ring structure of humulene [9] [10] [23].

Terpene Synthase-Mediated Cyclization Mechanisms

The enzymatic conversion of farnesyl diphosphate to humulene is catalyzed by specialized terpene synthases known as alpha-humulene synthases [9] [11]. These enzymes belong to the broader class of terpene cyclases that facilitate the formation of cyclic terpenes from linear precursors [5] [10]. The reaction begins with the metal-dependent ionization of farnesyl diphosphate, a process that requires divalent metal ions, typically magnesium (Mg²⁺) [9] [23].

The cyclization mechanism involves several distinct steps that have been elucidated through biochemical and structural studies [5] [10]. Initially, the metal ions coordinate with the diphosphate group of farnesyl diphosphate and conserved motifs within the enzyme, particularly the aspartate-rich DDxxD and NSE/DTE motifs [11] [17]. This coordination facilitates the departure of the diphosphate group, generating a highly reactive carbocation intermediate [10] [24].

The key step in humulene formation is the 1,11-cyclization, where the C11-C12 double bond attacks the C1 carbocation, forming the characteristic 11-membered ring structure [10] [14]. This cyclization represents a specific reaction pathway distinct from alternative cyclization modes such as the 1,10-cyclization that leads to beta-caryophyllene formation [10] [24]. The final step involves deprotonation, resulting in the formation of the completed alpha-humulene structure with its three non-conjugated double bonds [5] [10].

Table 2: Terpene Synthase-Mediated Cyclization Mechanisms in Humulene Biosynthesis

MechanismDescription
Metal bindingMg²⁺ ions coordinate with diphosphate group and conserved motifs (DDxxD, NSE/DTE)
Substrate ionizationDiphosphate group leaves, creating reactive carbocation
C1-C11 bond formationNucleophilic attack of C11-C12 double bond on C1 carbocation
DeprotonationLoss of proton to form the final α-humulene structure
Alternative pathwaysSome enzymes can produce both α-humulene (1,11-cyclization) and β-caryophyllene (1,10-cyclization)

Research has demonstrated that some alpha-humulene synthases can produce both alpha-humulene and beta-caryophyllene, indicating mechanistic versatility in these enzymes [10] [24]. Studies using fluorinated farnesyl diphosphate analogues have provided insights into these alternative cyclization pathways [24]. For instance, when 10-fluorofarnesyl diphosphate was incubated with certain terpene synthases, it yielded 10F-alpha-humulene, suggesting neighboring group participation of the 10,11-π bond during the initial diphosphate ionization step [10] [24].

Genetic Regulation in Aquilaria malaccensis and Other Species

The genetic regulation of humulene biosynthesis has been studied in several plant species, with recent advances in molecular biology providing insights into the genes encoding alpha-humulene synthases and their regulation [11] [15] [17].

In Aquilaria malaccensis, a species known for agarwood production, researchers have successfully cloned and characterized the alpha-humulene synthase gene [11] [17]. The complete gene, designated as AmDG2, has an open reading frame of 1671 base pairs and encodes a polypeptide of 556 amino acids [11] [17]. In silico analysis of the protein has revealed several conserved motifs typically found in terpene synthases, including the aspartate-rich substrate binding (DDxxD) motif, metal-binding residues (NSE/DTE), and cytoplasmic endoplasmic reticulum retention (RxR) motifs [11] [17].

Functional characterization of the AmDG2 enzyme through in vitro assays with farnesyl pyrophosphate has confirmed its activity as an alpha-humulene synthase, producing alpha-humulene as the major product and beta-caryophyllene as a minor product [11] [17]. Protein modeling using AlphaFold2 has suggested that AmDG2 consists entirely of alpha-helices with short connecting loops and turns, while molecular docking studies have predicted that Asp307 and Asp311 act as catalytic residues in the enzyme [11] [17].

Similar studies in Aquilaria crassna have identified multiple isoforms of alpha-humulene synthase genes (AcHS1-3) that share 52% identity with delta-guaiene synthases from the same species but only 40% identity with the ZSS1 enzyme from Zingiber zerumbet [15]. This observation supports the concept that sequence similarities between some enzymes are based more on taxonomic relationships than on the specific products formed [15].

Table 3: Genetic Regulation of Alpha-Humulene Synthases in Selected Species

SpeciesGeneRegulation
Aquilaria malaccensisAmDG2Encodes α-humulene synthase with 556 amino acids; contains conserved motifs including DDxxD, NSE/DTE, and RxR
Aquilaria crassnaAcHS1-3Expression increases after methyl jasmonate treatment; 1.5-fold increase at 6h post-treatment
Aquilaria sinensisα-humulene synthase genesInvolved in agarwood formation; induced by stress responses
Zingiber zerumbetZSS1Produces 95% α-humulene, 5% β-caryophyllene; shares 40% identity with AcHS1-3
Picea glaucaα-humulene synthaseProduces α-humulene as main product; conifer-specific regulation

The regulation of alpha-humulene synthase gene expression has been investigated in Aquilaria crassna cell cultures treated with methyl jasmonate [15]. Quantitative real-time PCR analysis has shown that the expression of alpha-humulene synthase mRNA increases after methyl jasmonate treatment, reaching a maximum at 12 hours before decreasing [15]. Interestingly, the magnitude of induction differs significantly between alpha-humulene synthase and delta-guaiene synthase genes, with the latter showing a much more dramatic increase (approximately 150-fold compared to 1.5-fold for alpha-humulene synthase at 6 hours post-treatment) [15]. These findings suggest the operation of distinct transcriptional, post-transcriptional, or translational regulatory mechanisms affecting the expression or activity of these enzymes [15].

Physical Description

Solid

XLogP3

4.5

Exact Mass

204.187800766 g/mol

Monoisotopic Mass

204.187800766 g/mol

Boiling Point

99.00 to 100.00 °C. @ 3.00 mm Hg

Heavy Atom Count

15

Melting Point

< 25 °C

UNII

54W56MD2WD

GHS Hazard Statements

Aggregated GHS information provided by 131 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 78 of 131 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 53 of 131 companies with hazard statement code(s):;
H304 (18.87%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.34%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

6753-98-6

Wikipedia

Humulene
1-Octadecene

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

General Manufacturing Information

1,4,8-Cycloundecatriene, 2,6,6,9-tetramethyl-, (1E,4E,8E)-: ACTIVE

Dates

Modify: 2023-08-15
Jiang et al. Biosynthesis of the earthy odorant geosmin by a bifunctional Streptomyces coelicolor enzyme Nature Chemical Biology, doi: 10.1038/NChemBio.2007.29, published online 16 September 2007. http://www.nature.com/naturechemicalbiology

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